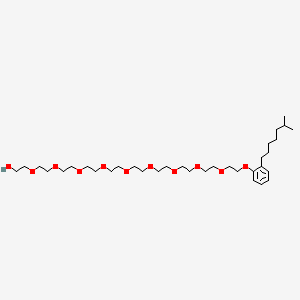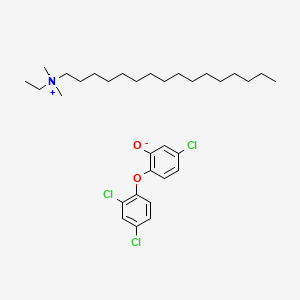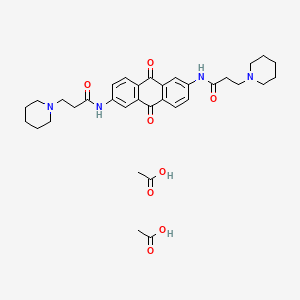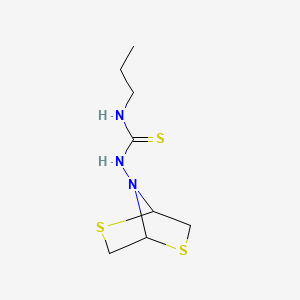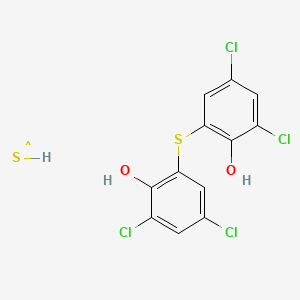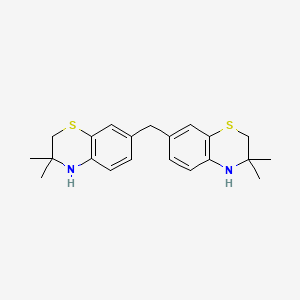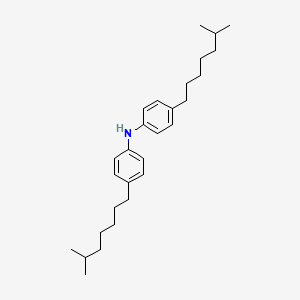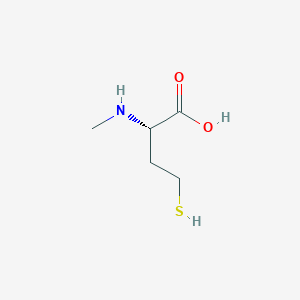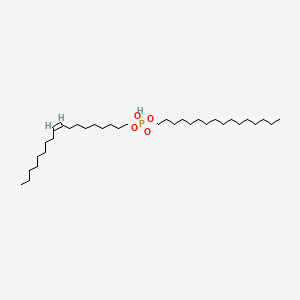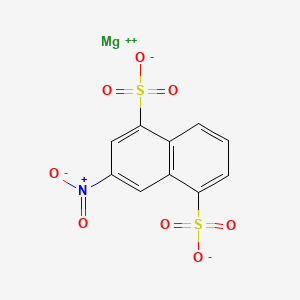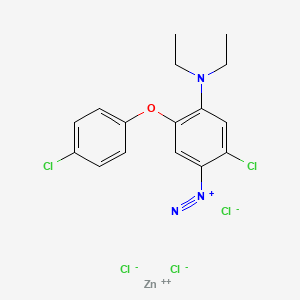![molecular formula C28H42N4O3 B12682911 N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 93964-89-7](/img/structure/B12682911.png)
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dodecyloxyethyl group, an ethyl group, and a nitrophenylazo group attached to an aniline core. Its molecular structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline typically involves a multi-step process:
Formation of the Dodecyloxyethyl Intermediate: This step involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol.
Azo Coupling Reaction: The 2-(dodecyloxy)ethanol is then reacted with 4-nitroaniline in the presence of a coupling agent such as sodium nitrite and hydrochloric acid to form the azo compound.
Alkylation: The final step involves the alkylation of the azo compound with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and chromatography to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ethyl and dodecyloxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Oxidation: The aniline core can be oxidized to form quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products
Reduction: Formation of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-aminophenyl)azo]aniline.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The dodecyloxyethyl and ethyl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(2-mesyl-4-nitrophenyl)azo]aniline
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-chlorophenyl)azo]aniline
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-methylphenyl)azo]aniline
Uniqueness
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenylazo group allows for specific interactions with biological targets, while the dodecyloxyethyl and ethyl groups enhance its solubility and stability.
Propriétés
Numéro CAS |
93964-89-7 |
|---|---|
Formule moléculaire |
C28H42N4O3 |
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
N-(2-dodecoxyethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C28H42N4O3/c1-3-5-6-7-8-9-10-11-12-13-23-35-24-22-31(4-2)27-18-14-25(15-19-27)29-30-26-16-20-28(21-17-26)32(33)34/h14-21H,3-13,22-24H2,1-2H3 |
Clé InChI |
HPYDMCBDLHYDQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


